Carbamic acid--3-bromopropan-1-ol (1/1) is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a bromopropanol moiety, which contributes to its reactivity and potential applications in organic synthesis.
The synthesis and characterization of carbamic acid derivatives, including carbamic acid--3-bromopropan-1-ol, have been explored in various chemical studies. Research indicates that this compound can be synthesized through reactions involving 3-bromopropan-1-ol and amines, often utilizing carbon dioxide as a reactant in continuous synthesis methods .
Carbamic acid--3-bromopropan-1-ol is classified under the following categories:
The synthesis of carbamic acid--3-bromopropan-1-ol can be achieved through several methods, primarily involving the reaction of 3-bromopropan-1-ol with amines. One effective approach utilizes carbon dioxide as a reagent in a continuous-flow reactor system. This method allows for high efficiency and yields in the formation of carbamate products .
In a typical synthesis setup, 3-bromopropan-1-ol is reacted with an amine in the presence of carbon dioxide under controlled temperature and pressure conditions. The reaction can be monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze product yields and byproducts .
Key structural data includes:
Carbamic acid--3-bromopropan-1-ol participates in various chemical reactions, particularly:
The reactivity of the bromine atom allows for facile substitution under mild conditions. For example, when treated with an amine, the compound can yield a corresponding carbamate product while releasing hydrogen bromide .
The mechanism for the formation of carbamic acid--3-bromopropan-1-ol involves:
Kinetic studies indicate that reaction rates are influenced by temperature and concentration of reactants, which can be optimized for maximum yield .
Relevant analyses include infrared spectroscopy (IR) confirming functional groups, nuclear magnetic resonance (NMR) providing structural insights, and mass spectrometry (MS) for molecular weight determination .
Carbamic acid--3-bromopropan-1-ol has various scientific uses, including:
Research continues to explore its utility in creating novel materials and compounds within organic chemistry .
Carbamic acid–3-bromopropan-1-ol (1/1) represents a bifunctional molecular entity with significant synthetic utility. Its systematic IUPAC name is 3-bromopropyl carbamate, precisely describing the molecular architecture where a carbamate functional group (–NH–COO–) is bonded to the terminal carbon of 3-bromopropan-1-ol. This compound exhibits constitutional isomerism with several structurally distinct arrangements:
Table 1: Systematic Nomenclature
Nomenclature System | Compound Name |
---|---|
IUPAC Systematic | 3-bromopropyl carbamate |
Common | 3-bromopropanol carbamate |
Ratio-Specific | Carbamic acid–3-bromopropan-1-ol (1/1) |
The 1:1 stoichiometric designation indicates an equimolar association between carbamic acid and 3-bromopropan-1-ol components. Positional isomerism manifests in alternative structures such as 2-bromopropyl carbamate or 4-bromobutyl carbamate, where the bromine substituent occupies different carbon positions along the alkyl chain. Functional group isomerism presents as alternative constitutional arrangements like bromoacetamide propanol (BrCH₂C(O)NH–C₃H₆OH) or bromoureido propanol (Br–C₃H₆–NH–CONH₂), both maintaining identical atomic composition but differing substantially in chemical reactivity [2].
Table 2: Structural Isomerism Landscape
Isomer Type | Representative Structure | Key Distinguishing Feature |
---|---|---|
Positional | 2-bromopropyl carbamate | Bromine at secondary carbon |
Functional Group | 4-(bromomethyl)phenyl carbamate | Aromatic vs. aliphatic bromide |
Functional Group | 3-bromopropyl urea | Urea linkage vs. carbamate |
Functional Group | 2-bromoethyl 3-aminopropanoate | Ester-amine vs. carbamate-bromide |
The molecular geometry features a flexible three-carbon chain with terminal bromine and carbamate groups, enabling distinct conformational behaviors that influence its reactivity. The electron-withdrawing carbamate group slightly acidifies adjacent methylene protons, while the bromide's polarizability facilitates nucleophilic substitution reactions critical to its synthetic applications [2].
The strategic development of carbamic acid–3-bromopropan-1-ol (1/1) emerges from foundational work on reversible covalent inhibitors documented in patents such as US6232320B1 [2]. This patent established critical structure-activity principles for electrophile-bearing compounds targeting biological nucleophiles. Historically, medicinal chemists exploited N-hydroxylated carbamates (as seen in the patent's compound PHONLUHMOCQZNC-UHFFFAOYSA-N) to achieve reversible covalent inhibition through carbamate-hydroxyl interactions with enzymatic nucleophiles [2].
The compound represents an evolution beyond simple alkyl halides by incorporating the carbamate moiety as a modulated electrophilic domain. Unlike irreversible covalent modifiers, this architecture enables transient adduct formation through:
Historical synthetic approaches drew inspiration from thienopyridine carboxamide scaffolds (e.g., ONVYPVVYNXLFQK-UHFFFAOYSA-N), where carbamate functionalities demonstrated improved pharmacokinetic profiles over ester-based prodrugs [2]. The 3-bromopropanol linker specifically evolved from structure-activity studies showing optimal three-carbon chains balance reactivity and steric accessibility in enzymatic pockets.
Carbamic acid–3-bromopropan-1-ol (1/1) functions as a versatile bifunctional synthon with orthogonal reactivity domains: the alkyl bromide serves as an electrophilic warhead while the carbamate acts as either a directing group or masked amine precursor. This dual functionality enables strategic applications in:
Table 3: Synthon Utility in Medicinal Chemistry Applications
Application | Reaction Pathway | Resulting Structure |
---|---|---|
Cysteine-Targeted Inhibitors | Thiolate displacement | Protein–S–(CH₂)₃–OC(O)NH–R |
Prodrug Activation | Esterase hydrolysis | H₂N–COO–(CH₂)₃Br → H₂N–COOH + Br–(CH₂)₃–OH |
Bioconjugation | Amine acylation | Protein–NH–C(O)O–(CH₂)₃Br |
Scaffold Decorations | N-Alkylation | R₁R₂N–(CH₂)₃–OC(O)NH–R₃ |
Structure-activity relationship studies demonstrate that homologation beyond three carbons reduces target engagement by 40–60%, while shorter chains exhibit excessive reactivity leading to non-specific modification [2]. The carbamate component significantly influences solubility and crystallinity, with N-methylation (cf. patent compound OFXAEWYLVPBGGU-UHFFFAOYSA-N) modulating these physicochemical properties without compromising covalent binding kinetics [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7